Nonyl 2-ethylhexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

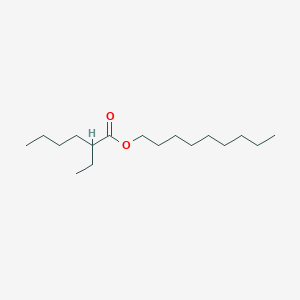

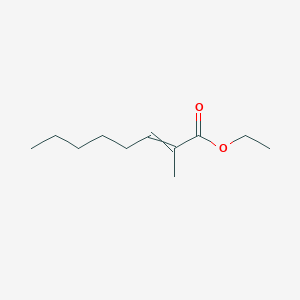

ノニル 2-エチルヘキサノエートは、ノニルアルコールと2-エチルヘキサン酸から形成されるエステル化合物です。エステルは、カルボン酸とアルコールから誘導された有機化合物であり、しばしば心地よい香りを持ち、香料、フレーバー、工業プロセスなど、さまざまな用途で使用されています。

準備方法

合成経路と反応条件

ノニル 2-エチルヘキサノエートは、ノニルアルコールと2-エチルヘキサン酸間のエステル化反応によって合成できます。この反応は、通常、硫酸などの酸触媒を使用して、エステル結合の形成を促進します。反応は還流条件下で行われ、反応物の完全なエステル生成物への変換が保証されます。

工業生産方法

工業環境では、ノニル 2-エチルヘキサノエートの生産は、酵素触媒を使用して最適化できます。例えば、Novozym 435などの固定化リパーゼ酵素を使用して、n-ヘキサンなどの溶媒中でエステル化反応を触媒することができます。 この方法は、高い特異性、穏やかな反応条件、および容易な生成物精製などの利点を提供します .

化学反応の分析

反応の種類

ノニル 2-エチルヘキサノエートは、他のエステルと同様に、以下を含むさまざまな化学反応を起こす可能性があります。

加水分解: エステルは、水と酸または塩基触媒の存在下で、ノニルアルコールと2-エチルヘキサン酸に戻ることができます。

還元: エステルは、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用してアルコールに還元できます。

転エステル化: この反応は、エステル基を別のアルコールと交換し、異なるエステルとアルコールを形成します。

一般的な試薬と条件

加水分解: 水での酸性または塩基性条件。

還元: 無水条件下での水素化リチウムアルミニウム(LiAlH4)。

転エステル化: アルコールの存在下で、ナトリウムメトキシドや酵素などの触媒。

形成された主な生成物

加水分解: ノニルアルコールと2-エチルヘキサン酸。

還元: ノニルアルコール。

転エステル化: 使用した反応物に応じて、異なるエステルとアルコール。

科学的研究の応用

ノニル 2-エチルヘキサノエートは、科学研究と産業でさまざまな用途があります。

化学: 有機合成における溶媒と中間体として使用されます。

生物学: 生分解性および生体適合性材料における潜在的な用途について研究されています。

医学: 生体適合性のために、薬物送達システムにおける潜在的な用途について調査されています。

作用機序

ノニル 2-エチルヘキサノエートのその用途における作用機序は、主にその化学構造と特性に基づいています。エステルとして、疎水性相互作用と水素結合を通じてさまざまな分子標的に結合することができます。生物系では、その生体適合性と生分解性により、薬物送達やその他の生体医用用途に適しています。

類似の化合物との比較

ノニル 2-エチルヘキサノエートは、次のエステルなどの他のエステルと比較できます。

セチル 2-エチルヘキサノエート: 構造は似ていますが、セチルアルコールから誘導されています。

エチル 2-エチルヘキサノエート: エチルアルコールから誘導され、香料やフレーバーに使用されています.

イソプロピル 2-エチルヘキサノエート: イソプロピルアルコールから誘導され、その軟化作用のためにパーソナルケア製品に使用されています.

ノニル 2-エチルヘキサノエートは、ノニルアルコールと2-エチルヘキサン酸の特定の組み合わせにより、さまざまな用途に適した独特の物理的および化学的特性が与えられます。

類似化合物との比較

Nonyl 2-ethylhexanoate can be compared with other esters such as:

Cetyl 2-ethylhexanoate: Similar in structure but derived from cetyl alcohol.

Ethyl 2-ethylhexanoate: Derived from ethyl alcohol, used in fragrances and flavorings.

Isopropyl 2-ethylhexanoate: Derived from isopropyl alcohol, used in personal care products for its emollient properties.

This compound is unique due to its specific combination of nonyl alcohol and 2-ethylhexanoic acid, which imparts distinct physical and chemical properties suitable for various applications.

特性

分子式 |

C17H34O2 |

|---|---|

分子量 |

270.5 g/mol |

IUPAC名 |

nonyl 2-ethylhexanoate |

InChI |

InChI=1S/C17H34O2/c1-4-7-9-10-11-12-13-15-19-17(18)16(6-3)14-8-5-2/h16H,4-15H2,1-3H3 |

InChIキー |

DPNHJKKWWDXLPW-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCOC(=O)C(CC)CCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate)](/img/structure/B11715155.png)

![2-(4-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11715174.png)

![4-Carbamoyl-1-[2-(dimethylamino)-2-oxoethyl]pyridinium](/img/structure/B11715189.png)

![4,4'-[Benzene-1,4-diylbis(carbonylimino)]bis(3-nitrobenzoic acid)](/img/structure/B11715219.png)